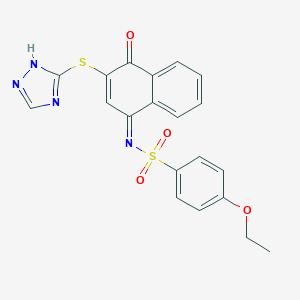
4-bromo-N-(2,5-dimethoxyphenyl)-1-naphthalenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(2,5-dimethoxyphenyl)-1-naphthalenesulfonamide, commonly known as BND, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BND is a sulfonamide derivative of the naphthalene moiety, which makes it an important building block for the synthesis of other organic compounds.
作用机制
The mechanism of action of BND is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. For example, BND has been shown to inhibit carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. By inhibiting this enzyme, BND may help to reduce the production of acid in the body, which could have therapeutic benefits in certain disease conditions.
Biochemical and Physiological Effects:
BND has been shown to have a range of biochemical and physiological effects in the body. For example, it has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. BND has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which could have implications for the treatment of neurological disorders.
实验室实验的优点和局限性
BND has several advantages as a research tool, including its high potency and selectivity for specific enzymes and receptors. However, it also has several limitations, including its relatively low solubility in water and its potential toxicity at high doses. Researchers must take these factors into account when designing experiments involving BND.
未来方向
There are several future directions for research involving BND. One area of interest is the development of new therapeutic agents based on the structure of BND. Another area of interest is the investigation of the potential role of BND in the treatment of neurological disorders, such as Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of BND and its potential applications in various disease conditions.
Conclusion:
In conclusion, BND is a unique and versatile chemical compound that has gained significant attention in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of BND as a therapeutic agent and research tool.
合成方法
The synthesis of BND involves the reaction of 4-bromo-1-naphthalenesulfonyl chloride with 2,5-dimethoxyaniline in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is a white solid that can be purified by recrystallization.
科学研究应用
BND has been used in various scientific research applications, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. BND has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease, cancer, and other neurological disorders.
属性
分子式 |
C18H16BrNO4S |
|---|---|
分子量 |
422.3 g/mol |
IUPAC 名称 |
4-bromo-N-(2,5-dimethoxyphenyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H16BrNO4S/c1-23-12-7-9-17(24-2)16(11-12)20-25(21,22)18-10-8-15(19)13-5-3-4-6-14(13)18/h3-11,20H,1-2H3 |
InChI 键 |
VGHWQPDSLVBHGG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
规范 SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-2-thiophenesulfonamide](/img/structure/B280791.png)

![2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280795.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280802.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280803.png)
![4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280804.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B280806.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280807.png)
![Ethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280809.png)


![Butyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280815.png)

